

Stearyl Alcohol molecular formula and molecular weight.

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Compound of Interest

Compound Name: Stearyl Alcohol

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An In-Depth Technical Guide to **Stearyl Alcohol**: From Molecular Properties to Pharmaceutical Applications

Introduction

Stearyl alcohol (IUPAC name: octadecan-1-ol) is a long-chain saturated fatty alcohol derived from natural sources.^{[1][2]} It presents as a white, waxy solid in the form of flakes or granules.^[3] While insoluble in water, it is soluble in organic solvents such as alcohols, ether, and chloroform.^{[1][4]} This versatile compound is a cornerstone ingredient in a multitude of industries, valued for its multifunctional properties. In the pharmaceutical and drug development sectors, **stearyl alcohol** is a critical excipient, serving as an emollient, emulsifier, viscosity modifier, and stabilizer in a wide array of formulations.^{[5][6]} This guide provides a comprehensive technical overview of **stearyl alcohol**, detailing its core molecular and physical properties, synthesis, applications, analytical characterization, and safety protocols.

Core Molecular and Physical Properties

A fundamental understanding of **stearyl alcohol** begins with its molecular characteristics, which dictate its physical behavior and functional roles in complex formulations.

Molecular Formula and Molecular Weight

Stearyl alcohol is an organic compound with the molecular formula C₁₈H₃₈O.^{[1][3]} It consists of a long, 18-carbon saturated alkyl chain attached to a hydroxyl (-OH) functional group.^[2] This

structure imparts a dual nature to the molecule: a large, nonpolar, hydrophobic tail and a polar, hydrophilic head, which is the basis for its utility as a nonionic surfactant and emulsifier.

The molecular weight of **stearyl alcohol** is 270.49 g/mol .[\[2\]](#)[\[3\]](#)

Chemical Structure

The linear structure of **stearyl alcohol** is key to its physical properties, such as its waxy texture and ability to pack into ordered structures, which contributes to its thickening and stabilizing effects in emulsions.

Caption: Chemical structure of **Stearyl Alcohol** ($\text{CH}_3(\text{CH}_2)_{16}\text{CH}_2\text{OH}$).

Physical and Chemical Properties

The physical properties of **stearyl alcohol** are critical for its selection and use in various formulations. Its melting point, for instance, is crucial for applications in ointments and controlled-release tablets.[\[4\]](#)[\[7\]](#)

Property	Value	References
Molecular Formula	$\text{C}_{18}\text{H}_{38}\text{O}$	[3] [4]
Molecular Weight	270.49 g/mol	[2] [3] [8]
Appearance	White, waxy solid, granules, or flakes	[3] [4] [5]
Melting Point	59.4 to 59.8 °C	[3] [7]
Boiling Point	210 °C at 15 mmHg (2.0 kPa)	[2] [3] [8]
Density	0.812 g/cm ³	[2] [3]
Solubility	Insoluble in water; soluble in ethanol, ether, oils	[1] [4] [5]
Flash Point	~185 - 195 °C	[7] [8] [9]

Chemically, as a primary alcohol, **stearyl alcohol** can undergo esterification with fatty acids to form esters, a reaction that is vital for producing various cosmetic ingredients like stearyl

heptanoate.^[3] It is stable under normal conditions and compatible with most other formulation ingredients, though it is incompatible with strong oxidizing agents.^[7]

Sourcing and Synthesis

Stearyl alcohol is primarily derived from natural fats and oils, such as palm oil and coconut oil, through chemical reduction processes.^{[1][5]} Historically, it was obtained from sperm whale oil, but modern production relies on sustainable vegetable sources or synthetic routes.^[7]

The principal industrial method for its production is the catalytic hydrogenation of stearic acid or its esters.^{[2][3]} This process involves reacting stearic acid with hydrogen gas at high pressure and temperature in the presence of a metal catalyst, typically copper chromite. The carboxylic acid group is reduced to a primary alcohol, yielding **stearyl alcohol**.



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Caption: Industrial production workflow for **Stearyl Alcohol**.

Applications in Research and Drug Development

In the pharmaceutical industry, **stearyl alcohol** is a highly valued excipient due to its safety, stability, and versatile physicochemical properties.^{[4][6]} The U.S. Food and Drug Administration (FDA) has approved its use as a food additive and in cosmetic and skin care formulations.

Role as a Pharmaceutical Excipient

Stearyl alcohol's utility stems from its ability to modify the physical properties of a formulation, ensuring stability, desired consistency, and effective delivery of the active pharmaceutical ingredient (API).

- **Emulsifier and Stabilizer:** Its amphiphilic nature allows it to stabilize oil-in-water and water-in-oil emulsions, preventing the separation of immiscible liquids. This is critical for creams, lotions, and ointments.^{[4][5][6]}

- Thickening and Stiffening Agent: In topical preparations, **stearyl alcohol** increases viscosity, providing a desirable texture and preventing the formulation from being too fluid.[5][7] It imparts a creamy feel and enhances the structural integrity of the product.[4]
- Emollient: As an emollient, it softens and soothes the skin by forming a protective layer that reduces moisture loss, making it beneficial for hydrating dry skin.[4][5] Unlike short-chain alcohols, it is non-drying.
- Binder and Lubricant: In tablet manufacturing, it can act as a binder to provide cohesiveness and as a lubricant to facilitate the smooth release of tablets from manufacturing molds.[4]

Advanced Drug Delivery Systems

Beyond traditional formulations, **stearyl alcohol** plays a role in modern drug delivery technologies.

- Controlled-Release Formulations: Its low melting point and waxy nature make it suitable for use as a matrix-forming agent in solid, controlled-release tablets and microspheres.[5][7] The API is dispersed within the **stearyl alcohol** matrix, and its release is governed by the slow erosion or diffusion through this matrix.
- Transdermal Penetration Enhancer: Research has investigated **stearyl alcohol**'s potential to act as a transdermal penetration enhancer, helping to facilitate the passage of APIs through the skin barrier.[7]

Analytical Characterization

The identity, purity, and concentration of **stearyl alcohol** in raw materials and finished products are typically determined using chromatographic techniques, primarily Gas Chromatography (GC).

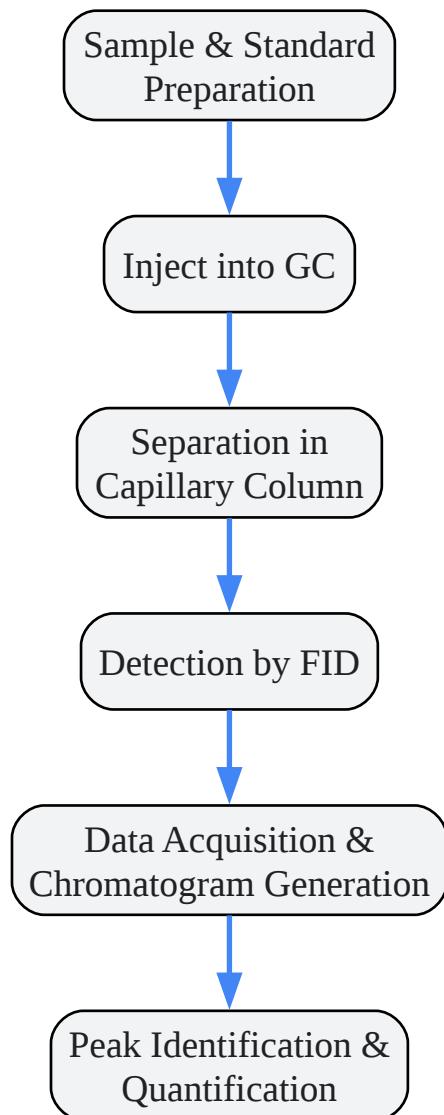
Gas Chromatography (GC) Protocol

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for analyzing fatty alcohols.[10][11][12] The protocol involves separating **stearyl alcohol** from other components (like cetyl alcohol in

ceto**stearyl alcohol** mixtures) based on their boiling points and interaction with the GC column's stationary phase.

Experimental Protocol: Determination of **Stearyl Alcohol** by Capillary GC

- Standard Preparation: Accurately weigh and dissolve USP **Stearyl Alcohol** Reference Standard (RS) in a suitable solvent like ethanol to create a standard solution of known concentration (e.g., 1.0 mg/mL).[13]
- Sample Preparation: Dissolve an accurately weighed amount of the test material in the same solvent to achieve a similar target concentration. For semi-solid samples, gentle heating in a sealed vial (e.g., 50°C water bath) may be required to ensure complete dissolution.[13]
- Chromatographic System:
 - Instrument: Gas chromatograph equipped with an FID.[12]
 - Column: A capillary column suitable for fatty alcohol separation, such as a HP-1 (a nonpolar, crosslinked methyl siloxane column).[10]
 - Temperatures: Set the injector and detector temperatures to approximately 250-275°C. The column temperature is typically maintained isothermally around 205°C.[10][12]
 - Carrier Gas: Helium is commonly used.[12]
- Injection and Analysis: Inject a small volume (e.g., 1-2 μ L) of the standard and sample solutions into the chromatograph.[12]
- Data Analysis: Identify the **stearyl alcohol** peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the purity or concentration by comparing the peak area of the sample to the peak area of the standard.[12][13]



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Caption: General workflow for the GC analysis of **Stearyl Alcohol**.

Safety and Handling

Stearyl alcohol is generally regarded as a safe, non-toxic, and non-sensitizing material.[8][14] However, rare cases of hypersensitivity or contact urticaria have been reported, which may be due to impurities rather than the compound itself.[7]

- Handling: Standard laboratory practices should be followed. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure good ventilation in the work area.[9][15][16]

- Storage: **Stearyl alcohol** should be stored in a well-closed container in a cool, dry place, away from direct sunlight and strong oxidizing agents.[7][9][14]
- Disposal: Dispose of the material in accordance with local, state, and federal regulations. Avoid release into the environment.[14][15]

Conclusion

Stearyl alcohol is a fundamentally important fatty alcohol with a well-defined molecular formula ($C_{18}H_{38}O$) and molecular weight (270.49 g/mol). Its unique physicochemical properties, derived from its long carbon chain and polar hydroxyl group, make it an indispensable excipient in the pharmaceutical and cosmetic industries. Its roles as an emulsifier, stabilizer, thickener, and emollient are critical to the formulation of stable and effective topical and oral dosage forms. Supported by a strong safety profile and well-established analytical methods, **stearyl alcohol** will continue to be a vital component in drug development and manufacturing.

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